2-Benzyl-2,5-dimethoxy-2,5-dihydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-2,5-dimethoxy-2,5-dihydrofuran is an organic compound with the molecular formula C12H14O3. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of two methoxy groups and a benzyl group attached to the furan ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2,5-dimethoxy-2,5-dihydrofuran typically involves the reaction of 2,5-dimethoxyfuran with benzyl halides under basic conditions. One common method is the use of sodium hydride as a base to deprotonate the furan ring, followed by the addition of benzyl bromide to form the desired product. The reaction is usually carried out in an aprotic solvent such as dimethylformamide at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified by distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-2,5-dimethoxy-2,5-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: Electrophilic substitution reactions can occur at the benzyl group or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Benzyl-2,5-dimethoxyfuranone.
Reduction: 2-Benzyl-2,5-dimethoxytetrahydrofuran.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-2,5-dimethoxy-2,5-dihydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Benzyl-2,5-dimethoxy-2,5-dihydrofuran involves its interaction with various molecular targets. The methoxy groups and the benzyl group can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can influence the compound’s binding to enzymes or receptors, affecting biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethoxy-2,5-dihydrofuran: Lacks the benzyl group, making it less hydrophobic.
2-Benzylfuran: Lacks the methoxy groups, affecting its reactivity and solubility.
2,5-Dimethoxyfuran: Lacks the benzyl group and has different reactivity.
Uniqueness
2-Benzyl-2,5-dimethoxy-2,5-dihydrofuran is unique due to the presence of both methoxy and benzyl groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
63540-69-2 |
---|---|
Molekularformel |
C13H16O3 |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
5-benzyl-2,5-dimethoxy-2H-furan |
InChI |
InChI=1S/C13H16O3/c1-14-12-8-9-13(15-2,16-12)10-11-6-4-3-5-7-11/h3-9,12H,10H2,1-2H3 |
InChI-Schlüssel |
NZAUCPQJKAWDCR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C=CC(O1)(CC2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.